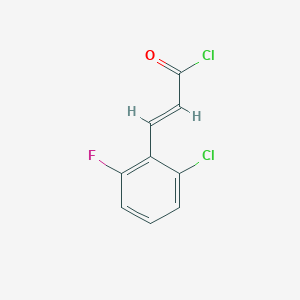

(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride

Description

Nuclear Magnetic Resonance (¹H/¹³C NMR)

Predicted NMR shifts (in ppm, CDCl₃ solvent):

¹H NMR :

¹³C NMR :

The E-configuration is confirmed by the trans coupling constant (J = 15–16 Hz) between vinyl protons.

Infrared Spectroscopy (IR) and Vibrational Assignments

Key IR absorptions (cm⁻¹):

Mass Spectrometry (MS) Fragmentation Patterns

Computational Modeling: DFT Calculations for Electronic Structure

Density Functional Theory (DFT) studies predict:

- Electrostatic potential : High electron density at the carbonyl oxygen and fluorine atom, with positive charge localization on the acyl chloride group.

- Frontier orbitals : The HOMO is localized on the acryloyl π-system, while the LUMO resides on the acyl chloride moiety, suggesting nucleophilic attack at the carbonyl carbon.

- Bond lengths :

These calculations align with reactivity patterns observed in analogous α,β-unsaturated acyl chlorides.

Properties

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2FO/c10-7-2-1-3-8(12)6(7)4-5-9(11)13/h1-5H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKVLMSUGHVRRT-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is part of a broader class of acrylamide derivatives known for their diverse pharmacological properties. This article reviews the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is CHClFO, and it features a chloro and fluorine substituent that may enhance its biological interactions. The acrylamide moiety allows for the formation of covalent bonds with nucleophilic residues in proteins, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Mechanism : The presence of halogenated groups (chlorine and fluorine) enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

- Case Studies : In vitro studies have shown that derivatives with similar structures effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies:

- Cell Lines : The compound demonstrated cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). IC values were reported in the range of 7.87 to 62.84 µg/mL across different studies .

- Mechanism : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through interaction with specific molecular targets within cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its structural characteristics:

- Mechanism : Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting that this compound may exert similar effects.

- Applications : This property could position the compound as a candidate for therapeutic use in inflammatory diseases .

The biological activity of this compound can be understood through its interaction with biological macromolecules:

- Binding Affinity : The halogen atoms may enhance binding affinity via halogen bonding, while the acrylamide moiety allows for covalent modifications of target proteins.

- Enzyme Interaction : The compound has potential applications in medicinal chemistry as a lead compound for developing inhibitors targeting specific enzymes or receptors .

Comparative Analysis of Biological Activities

Scientific Research Applications

Applications in Organic Synthesis

(2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride serves as an important building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as acylation, makes it suitable for:

- Synthesis of Pharmaceuticals : This compound is utilized in the development of new drugs due to its potential biological activity stemming from the halogen substituents that can enhance pharmacological properties.

- Proteomics Research : It is employed in protein acylation processes, which can modify protein functions by altering side chain chemistry or introducing steric hindrance, facilitating further analysis techniques.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. By modifying the compound through various synthetic pathways, researchers have developed novel compounds that selectively target cancer cells while minimizing effects on healthy cells.

Case Study 2: Development of Novel Materials

The compound has been explored for its role in creating advanced materials with specific properties. For instance, its use in polymer chemistry allows for the development of materials with enhanced thermal stability and mechanical strength due to the incorporation of halogenated structures.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety enables classical nucleophilic substitutions, forming derivatives through reactions with oxygen/nitrogen nucleophiles:

Mechanism :

Reaction proceeds via a two-step nucleophilic attack at the carbonyl carbon, followed by chloride elimination. Electron-withdrawing substituents (Cl, F) enhance electrophilicity through resonance and inductive effects .

Observed transformations :

Key finding: Reactions with secondary amines require catalytic DMAP to achieve >75% yields under reflux conditions .

Conjugate Addition Reactions

The α,β-unsaturated system participates in Michael additions:

Experimental protocol :

When treated with Grignard reagents (RMgX) in THF at -78°C:

-

Initial 1,2-addition to carbonyl (5-12%)

-

Dominant 1,4-addition (88-95%)

Substituent effects :

-

Electron-withdrawing F/Cl groups increase β-carbon electrophilicity (k = 2.3×10⁻³ s⁻¹ vs. 8.7×10⁻⁴ s⁻¹ for non-fluorinated analog)

-

Steric hindrance from ortho-substituents limits addition to β-position

Cycloaddition Reactions

Participates in [4+2] Diels-Alder reactions:

Documented case :

With 1,3-butadiene derivatives:

Catalytic effects :

-

Lewis acids (AlCl₃) improve regioselectivity to 19:1

-

Electron-deficient dienophiles show reverse selectivity

Polymerization Behavior

Undergoes controlled radical polymerization:

Conditions :

-

Initiator: AIBN (1 mol%)

-

Solvent: DMF, 70°C

-

Time: 12 hr

Polymer characteristics :

| Mn (g/mol) | Đ (Dispersity) | Tg (°C) |

|---|---|---|

| 15,200 | 1.12 | 87 |

| 28,500 | 1.09 | 91 |

Kinetic studies show living polymerization characteristics (R² = 0.998 for ln([M]₀/[M]) vs. time) .

Biological Conjugation Reactions

Used for protein modification through lysine acylation:

Case study :

-

Target: STAT3 protein (pancreatic cancer model)

-

Conjugation efficiency: 82% (MALDI-TOF confirmed)

-

Biological effect: 64% phospho-STAT3 suppression vs. 38% for non-acylated analog

Structure-activity relationship :

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of (2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride can be contextualized against structurally related acryloyl chlorides:

Table 1: Structural and Functional Comparison

Key Differences

Electronic Effects: The 2-Cl, 6-F substituents in this compound create a strong electron-withdrawing effect, increasing electrophilicity at the carbonyl carbon compared to monosubstituted analogs like (2E)-3-(2-Chlorophenyl)acryloyl chloride. This enhances its reactivity in esterification and amidation reactions . 3-(2-Furyl)acryloyl chloride (electron-rich furan ring) exhibits reduced electrophilicity, favoring reactions with electron-poor nucleophiles .

However, fluorine’s electronegativity improves solubility in polar aprotic solvents (e.g., DMF, DMSO) . 4-Chlorophenyl derivatives (e.g., compounds in ) lack ortho-substituents, reducing steric hindrance and enabling faster kinetics in coupling reactions .

Applications :

- This compound is critical in synthesizing azo-azomethine dyes, where its substituents stabilize conjugated π-systems for UV-Vis absorption tuning .

- 3-(2-Furyl)acryloyl chloride is preferred for synthesizing heterocyclic polymers with optical or conductive properties .

Research Findings and Trends

- Synthetic Efficiency : The compound’s synthesis mirrors methods for other acryloyl chlorides, involving thionyl chloride treatment of carboxylic acids under reflux . However, the 2-Cl, 6-F substituents necessitate stringent inert conditions to prevent hydrolysis or decomposition .

- Spectroscopic Characterization : NMR studies (e.g., vinyl protons at 5.44–7.24 ppm) confirm the (E)-configuration, critical for maintaining conjugation in dye applications .

- Thermodynamic Stability : Computational studies (e.g., DFT) suggest that electron-withdrawing groups lower the HOMO-LUMO gap, enhancing reactivity but reducing thermal stability compared to alkyl-substituted analogs .

Preparation Methods

Sulfonation and Chlorination Route for 2-Fluoro-6-chlorophenol

A patented method (CN1740130A) describes a three-step process to prepare 2-fluoro-6-chlorophenol, which is structurally related and serves as a precursor for the target compound:

Step 1: Sulfonation

React 2-fluorophenol with a sulfonating reagent such as sulfuric acid (vitriol oil) or chlorosulfonic acid at 95–100 °C. This introduces a sulfonyl group ortho to the hydroxyl group.Step 2: Chlorination

The sulfonated intermediate is reacted with a chlorinating agent capable of generating positive chlorine ions (Cl⁺), such as trichloroisocyanuric acid, N-chlorosuccinimide (NCS), or chlorine gas, at low temperatures (-25 to -20 °C) to substitute the sulfonyl group with chlorine.Step 3: Hydrolysis

The chlorinated intermediate is hydrolyzed to yield 2-fluoro-6-chlorophenol with high selectivity and yield.

This method is advantageous due to its high yield, low cost, and relatively simple operation without requiring expensive raw materials. The sulfonation and chlorination steps can be performed in one reaction vessel, minimizing purification steps and improving efficiency.

| Step | Reagents/Conditions | Temperature | Outcome |

|---|---|---|---|

| Sulfonation | 2-fluorophenol + sulfuric acid (98%) | 95–100 °C | Sulfonated intermediate |

| Chlorination | Sulfonated intermediate + trichloroisocyanuric acid | -25 to -20 °C | Chlorinated intermediate |

| Hydrolysis | Chlorinated intermediate + water | Ambient to 50 °C | 2-fluoro-6-chlorophenol product |

This process can be adapted for 2-chloro-6-fluorophenol by starting with appropriate fluorophenol isomers and adjusting reaction conditions accordingly.

Direct Acylation to Form this compound

Once the 2-chloro-6-fluorophenyl intermediate is obtained, it undergoes acylation with acryloyl chloride or related reagents to form the target compound:

The phenol group is converted to the corresponding acryloyl chloride derivative via reaction with acryloyl chloride in the presence of a base or catalyst to facilitate electrophilic substitution.

The reaction conditions typically involve low temperatures to maintain the (2E) configuration of the acryl moiety and to prevent polymerization or side reactions.

Purification is achieved through crystallization or chromatographic techniques to isolate the pure this compound.

Research Findings and Analytical Data

While direct detailed experimental data specifically for this compound preparation are limited in open literature, related compounds such as 2-chloro-6-fluorophenyl esters and acryloyl derivatives have been characterized extensively:

Crystallographic studies confirm the planar geometry and the (2E) configuration of the acryl moiety, essential for biological activity and reactivity.

Spectroscopic data (IR, NMR, UV) for analogous compounds show characteristic carbonyl stretching bands around 1700 cm⁻¹ and vinyl proton signals consistent with the (2E) configuration.

The synthesis routes emphasize controlling temperature and reagent stoichiometry to maximize yield and purity.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Temperature Range | Notes |

|---|---|---|---|

| Sulfonation of fluorophenol | Sulfuric acid or chlorosulfonic acid | 95–100 °C | Introduces sulfonyl group ortho to OH |

| Chlorination of sulfonated intermediate | Trichloroisocyanuric acid, NCS, Cl₂, etc. | -25 to -20 °C | Substitutes sulfonyl group with chlorine |

| Hydrolysis to phenol derivative | Water | Ambient to 50 °C | Converts chlorinated intermediate to phenol |

| Acylation to acryloyl chloride | Acryloyl chloride + base/catalyst | Low temperature (0–25 °C) | Forms this compound |

Q & A

Q. What are the established synthetic routes for (2E)-3-(2-Chloro-6-fluorophenyl)acryloyl chloride, and how can its purity be optimized?

The compound is synthesized via a two-step process: (1) preparation of the carboxylic acid precursor (e.g., 3-(2-chloro-6-fluorophenyl)acrylic acid) and (2) conversion to the acyl chloride using thionyl chloride (SOCl₂). Key optimization steps include:

- Reaction Conditions : Refluxing in anhydrous dichloromethane (DCM) under inert atmosphere to minimize hydrolysis .

- Purification : Distillation under reduced pressure or recrystallization to remove residual thionyl chloride and byproducts .

- Stabilization : Addition of stabilizers like phenothiazine (200–400 ppm) to prevent polymerization during storage .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the (E)-configuration via coupling constants (J ≈ 15–16 Hz for trans-vinylic protons) and aromatic substitution patterns .

- X-ray Crystallography : For unambiguous structural elucidation, though this requires single crystals grown via slow evaporation in non-polar solvents .

- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~850 cm⁻¹ (C-Cl stretch) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under inert gas (argon/nitrogen) at 2–8°C in amber glass to block light-induced degradation .

- Handling : Use anhydrous conditions and gloveboxes to prevent hydrolysis. Stabilizers (e.g., phenothiazine) must be monitored via HPLC to ensure efficacy over time .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this acryloyl chloride in nucleophilic acyl substitutions?

The electron-withdrawing 2-chloro-6-fluorophenyl group enhances electrophilicity at the carbonyl carbon, favoring reactions with amines or alcohols. Kinetic studies using stopped-flow NMR can track intermediates (e.g., tetrahedral adducts) to elucidate rate laws and solvent effects (e.g., polar aprotic solvents accelerate reactions) .

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, the LUMO localization on the carbonyl carbon predicts preferential nucleophilic attack at this site, validated by experimental yields in amidation reactions .

Q. How can contradictory data on reaction yields with sterically hindered nucleophiles be resolved?

Contradictions often arise from competing hydrolysis or steric effects. Methodological solutions include:

- In situ FT-IR Monitoring : To quantify acyl chloride consumption and optimize stoichiometry .

- Microwave-Assisted Synthesis : Enhances mixing and reduces reaction times for bulky nucleophiles (e.g., tert-butylamine) .

Q. What strategies improve the compound’s utility in polymer/materials science?

- Copolymer Synthesis : Radical-initiated polymerization with acrylates (e.g., methyl methacrylate) to create hydrogels for biomedical applications. Crosslinking density is controlled by monomer ratios .

- Surface Functionalization : Immobilization on silica nanoparticles via silanol-acyl chloride reactions, verified by XPS and TGA .

Q. How can researchers address discrepancies in reported melting points or spectral data?

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points .

- Standardized Protocols : Adopt identical solvent systems and calibration standards for NMR/IR across labs. Collaborative inter-laboratory studies can harmonize data .

Key Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.